molecular formula C17H15N3O3S B386296 methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate CAS No. 348593-37-3

methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate

Cat. No.: B386296
CAS No.: 348593-37-3
M. Wt: 341.4g/mol
InChI Key: SCEBBGSXNAEZPW-UHFFFAOYSA-N
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Description

Methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate is a complex organic compound with a molecular formula of C({17})H({15})N({3})O({3})S. This compound features a benzimidazole ring, which is known for its biological activity and is often found in pharmaceutical compounds. The presence of the benzimidazole ring, along with the ester and amide functionalities, makes this compound a versatile candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Acetylation: The resulting compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amide Bond Formation: The acetylated product is then coupled with methyl 2-aminobenzoate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The benzimidazole ring is known to bind to various biological targets, including DNA and proteins, which can lead to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar biological activity.

    Methyl 2-aminobenzoate: Shares the ester functionality but lacks the benzimidazole ring.

    Thioethers: Compounds with similar sulfanyl groups but different core structures.

Uniqueness

Methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate is unique due to its combination of a benzimidazole ring, sulfanyl group, and ester functionality. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-23-16(22)11-6-2-3-7-12(11)18-15(21)10-24-17-19-13-8-4-5-9-14(13)20-17/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEBBGSXNAEZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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